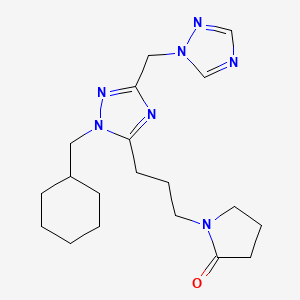
1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one is a synthetic organic compound that contains multiple functional groups, including triazole rings, a cyclohexylmethyl group, and a pyrrolidinone moiety. Compounds with triazole rings are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the triazole ring: This can be done through a cycloaddition reaction between an azide and an alkyne.
Attachment of the cyclohexylmethyl group: This step may involve a nucleophilic substitution reaction.
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving an amine and a carbonyl compound.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound may be investigated for its potential therapeutic applications, including as a drug candidate.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one: Lacks the cyclohexylmethyl group.
1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)piperidin-2-one: Contains a piperidinone ring instead of a pyrrolidinone ring.
Uniqueness
The presence of both triazole rings and a cyclohexylmethyl group in 1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H29N7O |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
1-[3-[2-(cyclohexylmethyl)-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H29N7O/c27-19-9-5-11-24(19)10-4-8-18-22-17(13-25-15-20-14-21-25)23-26(18)12-16-6-2-1-3-7-16/h14-16H,1-13H2 |
Clé InChI |
MXBIQGORMAGGHH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CN2C(=NC(=N2)CN3C=NC=N3)CCCN4CCCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)
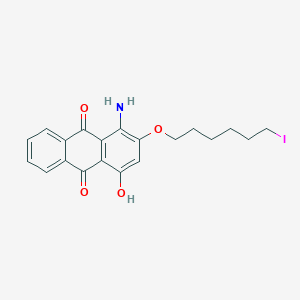
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
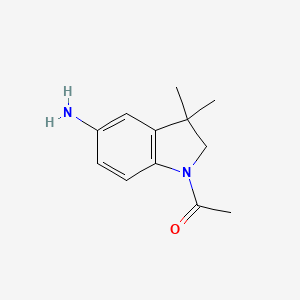
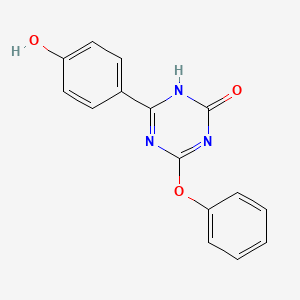
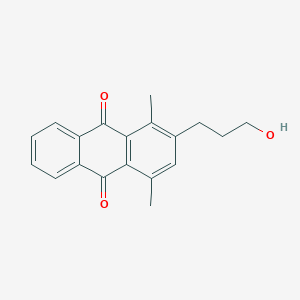

![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)

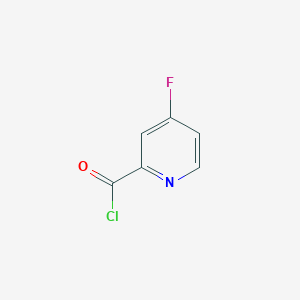
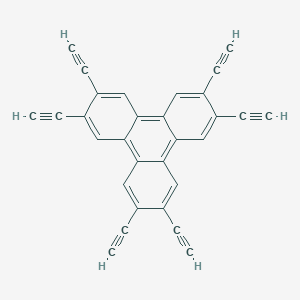
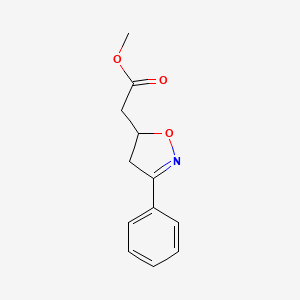
![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)

